![molecular formula C21H19FN2O3 B2557853 Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate CAS No. 477856-81-8](/img/structure/B2557853.png)
Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate
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Overview
Description
“Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate” is a chemical compound with the CAS Number: 477856-81-8. It has a molecular weight of 366.39 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C21H19FN2O3 . The InChI Code for this compound is 1S/C21H19FN2O3/c1-26-20(25)3-2-14-27-18-10-6-16(7-11-18)21-23-13-12-19(24-21)15-4-8-17(22)9-5-15/h4-13H,2-3,14H2,1H3 .Scientific Research Applications
Sorption and Environmental Interactions
- Soil and Mineral Interactions : Research indicates that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, implying that substances like Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate might interact with these components in the environment. This interaction is influenced by various soil parameters, highlighting the chemical's environmental behavior and its potential implications for agriculture and pollution control (Werner, Garratt, & Pigott, 2012).
Biological Activity and Receptor Interactions
- Neurological Implications : A study on a structurally similar compound (NE-100) showed its effect on cognitive functions in animals, suggesting that this compound and related compounds could have implications in neurological research or potential therapeutic applications (Ogawa, Okuyama, Araki, & Otomo, 1994).
Cancer Research and Chemoprevention
- Tumor Development and Inhibition : Studies have examined the effects of related compounds on tumor development, providing insights into the potential role of this compound in cancer research. These findings are pivotal for understanding the carcinogenic properties of similar compounds and their possible implications in developing cancer prevention strategies (Mori et al., 1999).
Chemosenor Development
- Chemical Sensing and Detection : Research on compounds like this compound can lead to the development of chemosensors. These sensors have potential applications in detecting various analytes, highlighting the compound's significance in analytical chemistry and environmental monitoring (Roy, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
methyl 4-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-26-20(25)3-2-14-27-18-10-6-16(7-11-18)21-23-13-12-19(24-21)15-4-8-17(22)9-5-15/h4-13H,2-3,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLQNHPUNXNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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